2-Cyclohexen-1-one,3-[(2-methyl-2-propenyl)oxy]-(9CI)
Description
The compound 2-Cyclohexen-1-one,3-[(2-methyl-2-propenyl)oxy]-(9CI) (CAS: 112148-00-2) is a cyclohexenone derivative characterized by a 2-methylallyl ether substituent at the 3-position of the cyclohexenone ring. Cyclohexenones are α,β-unsaturated ketones with diverse applications in organic synthesis, agrochemicals, and pharmaceuticals due to their reactivity and structural versatility .
Properties
IUPAC Name |
3-(2-methylprop-2-enoxy)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h6H,1,3-5,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGTYQSFOUSXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Alkylation
A widely reported method involves reacting 3-hydroxy-2-cyclohexen-1-one with 2-methylpropenyl bromide in the presence of a base.
Procedure :
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Dissolve 3-hydroxy-2-cyclohexen-1-one (1.0 equiv) in anhydrous tetrahydrofuran (THF).
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Add potassium carbonate (2.5 equiv) and 2-methylpropenyl bromide (1.2 equiv).
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Reflux at 65°C for 12 hours under nitrogen atmosphere.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Optimization Insights :
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Solvent choice : THF outperforms toluene or DMF due to better solubility of intermediates.
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Catalyst : Addition of dimethylaminopyridine (DMAP) (0.1 equiv) increases yield from 85% to 94% by mitigating side reactions.
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Temperature : Reactions below 60°C result in incomplete conversion, while temperatures above 70°C promote propenyl polymerization.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, K₂CO₃, 65°C | 94 | 98 |
| Toluene, NaH, 70°C | 82 | 95 |
| DMF, K₂CO₃, 60°C | 78 | 90 |
Condensation with Allyl Oxygen Amine
Industrial-Scale Synthesis
Adapted from clethodim production protocols, this method utilizes allyl oxygen amine as a coupling reagent:
Procedure :
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Synthesize 3-keto-cyclohexenyl propionate via esterification of cyclohexenone with propionyl chloride.
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React with allyl oxygen amine (1.1 equiv) in toluene under reflux (100°C) for 10 hours.
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Cool to 30°C, isolate the product via distillation, and purify using activated charcoal.
Key Advantages :
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Scalability : Patent data indicate >99% yield in decagram-scale batches.
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Waste management : Toluene is recycled, and noncondensable gases are treated via charcoal absorption, aligning with green chemistry principles.
Catalytic Systems and Reaction Engineering
Role of DMAP in Transposition Reactions
In translocation steps, DMAP catalyzes keto-enol tautomerization, critical for achieving correct regiochemistry. For example:
Solvent Effects on Ring-Closure
Diethyl malonate-mediated ring-closure (as in clethodim synthesis) is solvent-dependent:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Toluene | 6 | 95 |
| Ethanol | 8 | 88 |
| Dioxane | 7 | 90 |
Toluene’s high reflux temperature (110°C) accelerates cyclization while minimizing byproduct formation.
Challenges and Mitigation Strategies
Propenyl Polymerization
The 2-methylpropenyl group is prone to radical-initiated polymerization. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The propenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Cyclohexen-1-one derivatives have been studied for their potential as therapeutic agents. Research indicates that compounds with similar structures exhibit anti-inflammatory and anti-cancer properties.
Case Study:
A study published in the Journal of Organic Chemistry demonstrated that derivatives of 2-Cyclohexen-1-one showed promising results in inhibiting cancer cell proliferation. The compound's ability to interact with specific biological pathways makes it a candidate for further drug development .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various bioactive molecules and natural products.
Example Table: Synthesis Pathways
Material Science
The compound is also being explored for its potential applications in material science, particularly in the development of polymers and coatings.
Case Study:
Research has indicated that incorporating 2-Cyclohexen-1-one into polymer matrices can enhance mechanical properties and thermal stability. A comparative study highlighted improved performance in coatings when this compound was used as a monomer .
Mechanism of Action
The mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo photochemical reactions, where it absorbs light and forms reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of inflammatory pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Cyclohexen-1-one,3-[(2-methyl-2-propenyl)oxy]-(9CI) with structurally related cyclohexenone derivatives, highlighting substituents, molecular formulas, and key properties:
*Note: Molecular formula and weight for the target compound are inferred based on structural analysis (cyclohexenone core + substituent).
Biological Activity
2-Cyclohexen-1-one, 3-[(2-methyl-2-propenyl)oxy]-(9CI), also known by its CAS number 112148-00-2, is a compound belonging to the class of cyclohexenones. Its molecular formula is . This article reviews the biological activity of this compound, focusing on its potential applications in pharmacology, its mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₂ |
| CAS Number | 112148-00-2 |
| Molecular Weight | 170.22 g/mol |
| Structural Class | Cyclohexenones |
Antimicrobial Properties
Research indicates that compounds similar to 2-Cyclohexen-1-one exhibit significant antimicrobial activity. For instance, a study highlighted the efficacy of cyclohexenones in inhibiting bacterial growth, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Antioxidant Activity
Another area of interest is the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that 2-Cyclohexen-1-one may scavenge free radicals effectively, thus providing protective effects against cellular damage .
Anti-inflammatory Effects
The anti-inflammatory properties of cyclohexenones have been documented in several studies. They appear to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of cyclohexenone derivatives demonstrated that specific substitutions enhanced their antimicrobial properties. The results indicated that the presence of an alkoxy group significantly improved activity against Staphylococcus aureus and Escherichia coli. This suggests that 2-Cyclohexen-1-one could be a candidate for further development as an antimicrobial agent .
Case Study 2: Antioxidant Activity Assessment
In vitro assays were performed to evaluate the antioxidant capacity of 2-Cyclohexen-1-one. The compound showed a strong ability to reduce oxidative stress markers in human cell lines exposed to hydrogen peroxide. These results indicate its potential as a protective agent in oxidative stress-related conditions .
The biological activities of 2-Cyclohexen-1-one can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Free Radical Scavenging : The structure facilitates the donation of electrons to free radicals, neutralizing them and preventing cellular damage.
- Cytokine Modulation : It appears to inhibit the expression of pro-inflammatory cytokines through modulation of signaling pathways such as NF-kB.
Q & A
Q. What safety protocols are critical for handling 2-Cyclohexen-1-one derivatives in laboratory settings?
- Methodological Answer: Follow strict ventilation controls (e.g., fume hoods) to minimize inhalation of vapors. Use NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent skin/eye contact. Avoid dust formation during synthesis or handling, as cyclohexenone derivatives may release hazardous gases (e.g., carbon oxides) under thermal decomposition . Store in cool, ventilated areas away from oxidizers, and implement spill containment measures using inert absorbents (e.g., vermiculite) .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Methodological Answer: Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., CHO for related cyclohexenones) . 1H and 13C NMR can confirm substituent positions:
- The cyclohexenone carbonyl (δ ~200 ppm in 13C NMR).
- Propenyloxy group signals (δ 4.5–5.5 ppm for allylic protons and δ 1.6–1.8 ppm for methyl groups in 1H NMR).
- 2D techniques (e.g., COSY, HSQC) resolve coupling patterns and spatial interactions .
Q. What purification techniques are effective for isolating 3-[(2-methyl-2-propenyl)oxy] derivatives?
- Methodological Answer:
- Flash chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) separates polar impurities.
- Distillation under reduced pressure (for volatile derivatives) minimizes thermal degradation.
- Recrystallization from ethanol or acetone yields high-purity crystals, validated by melting point consistency (e.g., 164–168°C for analogous cyclohexenones) .
Advanced Research Questions
Q. How does the propenyloxy substituent influence regioselectivity in Diels-Alder reactions?
- Methodological Answer: The electron-donating propenyloxy group at the 3-position activates the cyclohexenone as a dienophile. Computational studies (e.g., DFT calculations) predict enhanced reactivity at the β-carbon due to conjugation with the carbonyl. Experimental validation:
- React with 1,3-butadiene derivatives under thermal or Lewis acid catalysis (e.g., AlCl).
- Analyze regioselectivity via HPLC or GC-MS to quantify endo/exo product ratios .
Q. What strategies resolve contradictions in spectroscopic data for stereoisomeric derivatives?
- Methodological Answer:
- Vibrational Circular Dichroism (VCD) distinguishes enantiomers by comparing experimental and calculated spectra.
- X-ray crystallography resolves absolute configuration ambiguities (e.g., for Z/E isomers in propenyloxy groups) .
- Dynamic NMR (DNMR) detects slow interconversion of conformers at varying temperatures .
Q. How can computational modeling predict the compound’s stability under oxidative conditions?
- Methodological Answer:
- Perform density functional theory (DFT) calculations to evaluate bond dissociation energies (BDEs) for the propenyloxy group.
- Simulate oxidative pathways (e.g., with O or HO) using Gaussian or ORCA software.
- Compare results with experimental TGA/DSC data to correlate thermal decomposition thresholds (e.g., exothermic peaks at 200–250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
